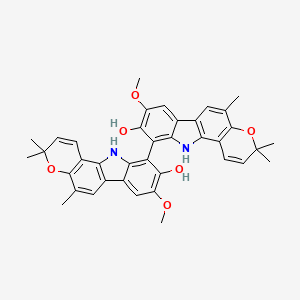
(+)-Deoxocassine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Deoxocassine is a naturally occurring alkaloid that has garnered significant interest due to its unique chemical structure and potential applications in various scientific fields. This compound is known for its complex molecular framework, which includes multiple chiral centers, making its synthesis and study particularly challenging and intriguing for chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Deoxocassine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often require precise temperature control and the use of specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advancements in catalytic methods and continuous flow chemistry are being explored to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Deoxocassine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
(+)-Deoxocassine has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex organic synthesis and chiral catalysis.
Biology: Researchers are exploring its potential as a bioactive molecule with various physiological effects.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of certain diseases.
Industry: Its unique properties make it a candidate for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (+)-Deoxocassine involves its interaction with specific molecular targets within biological systems. It is believed to modulate certain biochemical pathways, although the exact molecular targets and pathways are still under investigation. Understanding these interactions is crucial for harnessing its potential therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
Cassine: Another alkaloid with a similar structure but different stereochemistry.
Deoxocassine: The non-chiral form of the compound.
Cassine Derivatives: Various derivatives with slight modifications to the molecular structure.
Uniqueness
What sets (+)-Deoxocassine apart from these similar compounds is its specific chiral configuration, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for both fundamental research and potential practical applications.
Propiedades
Fórmula molecular |
C18H37NO |
|---|---|
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
(2S,3R,6R)-6-dodecyl-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(20)16(2)19-17/h16-20H,3-15H2,1-2H3/t16-,17+,18+/m0/s1 |
Clave InChI |
FJQJNVCOIJSMGZ-RCCFBDPRSA-N |
SMILES isomérico |
CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)C)O |
SMILES canónico |
CCCCCCCCCCCCC1CCC(C(N1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)


![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)



![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)


![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)

![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
